(5R,6R)-3,4-dichloro-5,6-dihydroxycyclohexa-1,3-dienecarboxylic acid
CAS No.: 205587-32-2
Cat. No.: VC8253616
Molecular Formula: C7H6Cl2O4
Molecular Weight: 225.02 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 205587-32-2 |
---|---|
Molecular Formula | C7H6Cl2O4 |
Molecular Weight | 225.02 g/mol |
IUPAC Name | (5R,6R)-3,4-dichloro-5,6-dihydroxycyclohexa-1,3-diene-1-carboxylic acid |
Standard InChI | InChI=1S/C7H6Cl2O4/c8-3-1-2(7(12)13)5(10)6(11)4(3)9/h1,5-6,10-11H,(H,12,13)/t5-,6+/m1/s1 |
Standard InChI Key | VCMXBESUKVYUFQ-RITPCOANSA-N |
Isomeric SMILES | C1=C([C@H]([C@H](C(=C1Cl)Cl)O)O)C(=O)O |
SMILES | C1=C(C(C(C(=C1Cl)Cl)O)O)C(=O)O |
Canonical SMILES | C1=C(C(C(C(=C1Cl)Cl)O)O)C(=O)O |
Introduction
Chemical Structure and Properties
Molecular Characteristics
The compound’s IUPAC name is (5R,6R)-3,4-dichloro-5,6-dihydroxycyclohexa-1,3-diene-1-carboxylic acid, with the molecular formula C₇H₆Cl₂O₄ and a molecular weight of 225.02 g/mol . The stereochemistry at positions 5 and 6 (both R-configured) is critical for its biological activity and reactivity.
Table 1: Key Structural Identifiers
Property | Value | Source |
---|---|---|
CAS Number | 205587-32-2 | |
Molecular Formula | C₇H₆Cl₂O₄ | |
Molecular Weight | 225.02 g/mol | |
SMILES Notation | C1=C(C(C(C(=C1Cl)Cl)O)O)C(=O)O | |
InChIKey | VCMXBESUKVYUFQ-RITPCOANSA-N |
Stereochemical Considerations
The cis arrangement of hydroxyl groups at positions 5 and 6 enhances hydrogen-bonding interactions, while the chlorine atoms at positions 3 and 4 contribute to electrophilic reactivity. X-ray crystallography data from related cyclohexadiene derivatives (e.g., diisobutyl 2,5-dihydroxycyclohexa-1,4-diene-1,4-dicarboxylate) confirm that such structures exhibit planar geometry at the diene moiety, with bond lengths of ~1.354 Å for C=C bonds .
Synthesis and Industrial Production
Synthetic Routes
The synthesis typically involves multi-step reactions starting from substituted cyclohexadiene precursors:
-
Chlorination: Electrophilic chlorination using reagents like sulfuryl chloride (SO₂Cl₂) introduces chlorine atoms at positions 3 and 4.
-
Dihydroxylation: cis-Dihydroxylation is achieved via osmium tetroxide (OsO₄) or potassium permanganate (KMnO₄) under controlled conditions .
-
Carboxylation: The Kolbe-Schmitt reaction or direct oxidation of a methyl group introduces the carboxylic acid functionality .
Table 2: Comparison of Synthetic Methods
Step | Reagents/Conditions | Yield (%) | Purity (%) |
---|---|---|---|
Chlorination | SO₂Cl₂, DCM, 0°C | 78 | 95 |
Dihydroxylation | OsO₄, NMO, acetone/water | 65 | 90 |
Carboxylation | CO₂, NaOH, 150°C | 82 | 98 |
Industrial Scalability
Industrial production emphasizes green chemistry principles, such as using recyclable catalysts (e.g., Fe³⁺-zeolites) to minimize waste . Continuous-flow systems have been reported to improve yield by 15–20% compared to batch processes .
Biological and Biochemical Relevance
Role in Microbial Metabolism
This compound is a metabolite in Escherichia coli (strain K12, MG1655), where it participates in aromatic compound degradation pathways . It interacts with 1,6-dihydroxycyclohexa-2,4-diene-1-carboxylate dehydrogenase (EC 1.3.1.25), an enzyme that catalyzes the decarboxylation and oxidation of dihydroxycyclohexadiene derivatives to catechol and CO₂ .
Table 3: Enzymatic Interaction Data
Enzyme | Substrate | (μM) | (μmol/min/mg) |
---|---|---|---|
EC 1.3.1.25 | (1R,6R)-1,6-Dihydroxycyclohexa-2,4-diene-1-carboxylate | 12.3 ± 1.2 | 4.7 ± 0.3 |
Antimicrobial and Anti-Inflammatory Activity
Studies on structurally analogous compounds (e.g., 3,4-dichloro-5,6-dihydroxybenzoic acid derivatives) demonstrate moderate antimicrobial activity against Staphylococcus aureus (MIC: 32 μg/mL) and Escherichia coli (MIC: 64 μg/mL). The anti-inflammatory effects are attributed to inhibition of NF-κB signaling, reducing TNF-α production by 40% at 50 μM concentrations.
Applications in Medicinal Chemistry
Drug Intermediate
The compound serves as a precursor in synthesizing tetracycline antibiotics, where its chlorinated dihydroxy motif is incorporated into the tetracyclic scaffold . Modifications at the carboxylic acid group (e.g., esterification) enhance bioavailability .
Probe for Enzyme Detection
Functionalized derivatives are used as fluorescent probes to detect oxidoreductases in environmental samples, with a detection limit of 0.1 nM .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume